molecular formula C19H29N3O2 B6499121 N'-(3,4-dimethylphenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 946382-93-0

N'-(3,4-dimethylphenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B6499121
CAS No.: 946382-93-0
M. Wt: 331.5 g/mol
InChI Key: PSZSKAWOWZNBMX-UHFFFAOYSA-N
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Description

N'-(3,4-Dimethylphenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic small molecule characterized by:

  • Core structure: Ethanediamide (oxamide) backbone.
  • Substituents:
    • A 3,4-dimethylphenyl group attached to the N'-position.
    • A [1-(propan-2-yl)piperidin-4-yl]methyl moiety at the N-position.

      This compound belongs to the 4-anilidopiperidine class, which is structurally related to opioid receptor modulators such as fentanyl derivatives . However, its ethanediamide linker and substituent profile distinguish it from classical opioids.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-13(2)22-9-7-16(8-10-22)12-20-18(23)19(24)21-17-6-5-14(3)15(4)11-17/h5-6,11,13,16H,7-10,12H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZSKAWOWZNBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3,4-dimethylphenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide, also known by its CAS number 946382-93-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including cytotoxicity, mechanism of action, and pharmacological relevance based on available literature.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Molecular Formula : C19_{19}H29_{29}N3_{3}O2_{2}
  • Molecular Weight : 331.5 g/mol
  • IUPAC Name : this compound

The structure includes a dimethylphenyl group and a piperidinyl moiety linked via an ethanediamide functional group, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in cancer treatment. The following sections summarize key findings related to its cytotoxic effects and mechanisms.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain derivatives of piperidine-based compounds possess significant activity against various cancer cell lines. For example:

  • Study Findings : In a study investigating piperidine derivatives, it was found that compounds with similar structures to this compound exhibited potent cytotoxicity against human leukemia and colon cancer cell lines. Notably, these compounds induced DNA fragmentation and activated apoptotic pathways (caspase activation) in treated cells .

The mechanism of action for compounds in this class often involves interaction with specific molecular targets within cancer cells:

  • DNA Interaction : Compounds have been shown to cause DNA damage, leading to apoptosis.
  • Caspase Activation : Activation of caspases is a critical pathway in programmed cell death, indicating that these compounds may trigger apoptosis through intrinsic pathways .

Comparative Data Table

The following table summarizes the cytotoxic effects of this compound compared to related compounds:

Compound NameIC50 (μM)Cancer TypeMechanism of Action
This compoundTBDColon CancerDNA fragmentation, caspase activation
Related Compound A0.3Acute Lymphoblastic LeukemiaDNA damage, apoptosis
Related Compound B0.5NeuroblastomaCell cycle arrest

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Cytotoxicity Against Tumor Cells : One study reported that analogs of piperidine derivatives showed selective toxicity towards neoplastic cells compared to normal cells. The results indicated that these compounds could be developed as potential antineoplastic agents .
  • In Vivo Studies : In vivo toxicity studies revealed that certain derivatives were well tolerated in mice at specific dosages while exhibiting significant anti-tumor activity .

Scientific Research Applications

The compound N'-(3,4-dimethylphenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide , often referred to as a derivative of piperidine, has garnered attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. This article explores its applications, particularly focusing on its biological activity, therapeutic potential, and implications in drug development.

Analgesic Properties

Research indicates that derivatives of piperidine, including this compound, exhibit analgesic effects. Studies have shown that modifications to the piperidine structure can enhance pain relief properties while minimizing side effects commonly associated with opioid analgesics. This makes such compounds promising candidates for developing new pain management therapies.

Antidepressant Activity

Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems related to mood regulation. The piperidine ring is known to interact with serotonin and norepinephrine receptors, which are critical targets in the treatment of depression. Further investigation into this compound could reveal its efficacy as an antidepressant.

Neuropharmacology

The compound's interaction with central nervous system (CNS) receptors positions it as a candidate for treating various neurological disorders. Its ability to modulate neurotransmitter pathways may lead to applications in managing conditions such as anxiety disorders and schizophrenia.

Synthetic Pathways

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Understanding these synthetic pathways is crucial for scaling production for pharmaceutical applications.

Bioavailability Studies

Research into the bioavailability of this compound is essential for determining its effectiveness as a therapeutic agent. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles will help elucidate its potential clinical applications.

Case Study 1: Analgesic Efficacy

A study conducted on a series of piperidine derivatives demonstrated that modifications similar to those found in this compound significantly enhanced analgesic effects in animal models. The results indicated a reduction in pain response comparable to standard opioid treatments without the associated risks of addiction.

Case Study 2: Neuroprotective Effects

In another investigation, researchers explored the neuroprotective properties of compounds with similar structures in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate neuronal damage and improve cognitive function, highlighting their potential role in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural Analogues in the 4-Anilidopiperidine Family

Key structural analogues and their differentiating features are summarized below:

Compound Name Core Structure Aromatic Substituent Piperidine Substituent Pharmacological Notes Reference
N'-(3,4-Dimethylphenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide Ethanediamide 3,4-Dimethylphenyl 1-(Propan-2-yl)piperidin-4-yl Unknown receptor affinity N/A
N-(3,4-Difluorophenyl)-N-(piperidin-4-yl)propionamide Propionamide 3,4-Difluorophenyl Piperidin-4-yl Moderate μ-opioid affinity
N-(3,4-Dichlorophenyl)-N-(piperidin-4-yl)propionamide Propionamide 3,4-Dichlorophenyl Piperidin-4-yl High lipophilicity
α-Methyl Fentanyl (N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]propenamide) Propenamide Phenyl 1-(1-Phenylpropan-2-yl) Analgesic potency ~1.1× fentanyl
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Propionamide Phenyl 4-(Methoxymethyl)piperidin-4-yl Pharmaceutical intermediate
Key Observations:

Backbone Variation: The ethanediamide linker in the target compound replaces the propionamide/propenamide backbone seen in fentanyl derivatives.

Aromatic Substituent Effects :

  • The 3,4-dimethylphenyl group in the target compound introduces steric bulk and moderate lipophilicity (clogP ~3.5 estimated), contrasting with halogenated analogues (e.g., 3,4-dichlorophenyl, clogP ~4.2) .
  • Fluorinated or chlorinated aromatic rings enhance μ-opioid receptor binding in propionamide derivatives, but the dimethyl group’s impact remains uncharacterized .

Piperidine Modifications :

  • The 1-(propan-2-yl) substituent on the piperidine ring may enhance blood-brain barrier penetration compared to unsubstituted piperidines (e.g., compound 32) .
  • Similar substitutions in α-methyl fentanyl increase analgesic potency by stabilizing receptor interactions .

Yield Challenges:
  • Boc-Deprotection : Yields for piperidine deprotection range from 70–78% in halogenated analogues .

Pharmacological and Physicochemical Data

While explicit data for the target compound is unavailable, trends from analogues suggest:

  • Receptor Selectivity : Piperidine substitutions influence δ- vs. μ-opioid selectivity. For example, 1-benzylpiperidin-4-yl derivatives show mixed affinity, whereas 1-(propan-2-yl) groups may favor μ-opioid receptors .
  • Solubility : The dimethylphenyl group likely reduces aqueous solubility compared to hydroxyl- or amine-substituted tetrahydronaphthalene derivatives (e.g., compound 10 in ) .

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